methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate

Beschreibung

BenchChem offers high-quality methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

58979-88-7 |

|---|---|

Molekularformel |

C6H8N2O3 |

Molekulargewicht |

156.14 g/mol |

IUPAC-Name |

methyl 2-(5-oxo-1,2-dihydropyrazol-3-yl)acetate |

InChI |

InChI=1S/C6H8N2O3/c1-11-6(10)3-4-2-5(9)8-7-4/h2H,3H2,1H3,(H2,7,8,9) |

InChI-Schlüssel |

ILAOSMPTMZUXHD-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)CC1=CC(=O)NN1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

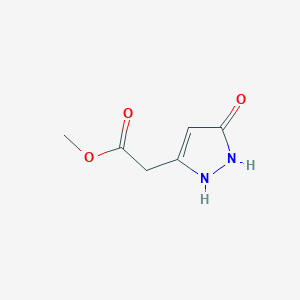

methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate chemical structure

An In-depth Technical Guide to Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate : Structure, Synthesis, and Applications

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmaceuticals.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[3] This guide focuses on a specific, functionalized derivative: methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate. This molecule, featuring a pyrazole core, a reactive hydroxyl group, and a methyl acetate side chain, represents a versatile building block for the synthesis of novel therapeutic agents. A critical aspect of its chemistry, which will be explored in detail, is the phenomenon of tautomerism, where the "hydroxy" form exists in equilibrium with its pyrazolone counterparts.

Chemical Structure and Tautomerism

The chemical structure of methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate is defined by a five-membered pyrazole ring substituted at the 3-position with a hydroxyl group and at the 5-position with a methyl acetate group.

Caption: Chemical structure of methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate.

A crucial characteristic of hydroxypyrazoles is their existence as a mixture of tautomeric forms.[1][4] The equilibrium between the hydroxy (enol) and oxo (keto) forms is influenced by factors such as solvent polarity and the nature of other substituents on the ring.[4] For methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate, three primary tautomers are expected: the 3-hydroxy form, the 5-hydroxy form (due to annular tautomerism), and their corresponding pyrazolone (or keto) forms. In non-polar solvents, the hydroxy form is often more stable, while polar solvents can favor the pyrazolone tautomer.[1][4]

Caption: Tautomeric equilibrium of methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate.

Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C₆H₈N₂O₃ | - |

| Molecular Weight | 156.14 g/mol | - |

| XLogP3 | -0.4 | PubChem (CID 103130210)[5] |

| Hydrogen Bond Donors | 2 | PubChem (CID 103130210)[5] |

| Hydrogen Bond Acceptors | 4 | PubChem (CID 103130210)[5] |

| Rotatable Bond Count | 2 | PubChem (CID 103130210)[5] |

Note: Properties are based on the related compound methyl 2-hydroxy-2-(1-methyl-1H-pyrazol-3-yl)acetate and should be considered as estimates.

Synthesis Methodology

The most probable and efficient synthetic route to methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate is through the Knorr pyrazole synthesis.[6][7][8][9][10] This well-established reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8] For the target molecule, the logical precursors are a dialkyl ester of 1,3-acetonedicarboxylic acid (such as diethyl 1,3-acetonedicarboxylate) and hydrazine hydrate.

Caption: Proposed synthesis pathway via Knorr pyrazole synthesis.

Experimental Protocol: Knorr Pyrazole Synthesis

Causality: The use of an acid catalyst accelerates both the initial condensation to form the hydrazone and the subsequent dehydration to yield the aromatic pyrazole ring.[8][9] Ethanol or methanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 1,3-acetonedicarboxylate (1 equivalent) in methanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1 equivalent) dropwise. A slight exotherm may be observed.

-

Catalysis: Add a catalytic amount of a protic acid, such as glacial acetic acid or hydrochloric acid.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate would rely on a combination of spectroscopic techniques. The expected data, based on analogous structures, are as follows:

-

¹H NMR:

-

Pyrazole CH: A singlet around δ 5.5-6.0 ppm.[11]

-

Methylene CH₂: A singlet around δ 3.5-3.8 ppm.[11]

-

Methyl CH₃: A singlet around δ 3.6-3.7 ppm.[11]

-

NH/OH: Broad singlets, exchangeable with D₂O, with chemical shifts highly dependent on solvent and concentration. The presence of multiple tautomers may lead to a complex spectrum or broadened signals.[2]

-

-

¹³C NMR:

-

IR (Infrared Spectroscopy):

-

O-H/N-H stretch: A broad band in the region of 3200-3400 cm⁻¹.

-

C=O stretch (ester): A strong absorption around 1730-1750 cm⁻¹.[11]

-

C=O stretch (pyrazolone): If present, a band around 1650-1700 cm⁻¹.

-

C=N and C=C stretch: Absorptions in the 1500-1650 cm⁻¹ region.

-

-

Mass Spectrometry:

-

[M+H]⁺: Expected at m/z 157.05.

-

Reactivity and Potential Applications in Drug Development

Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate possesses multiple reactive sites, making it an excellent scaffold for chemical library synthesis.

Caption: Potential derivatization pathways for library synthesis.

The pyrazole core is known to be a key component in numerous drugs, including the anti-inflammatory agent celecoxib and the neuroprotective compound edaravone. Given the diverse biological activities associated with pyrazoles, this molecule could serve as a starting point for developing novel inhibitors for a range of therapeutic targets. The presence of the hydroxyl and ester functionalities allows for the introduction of various pharmacophores to modulate activity, selectivity, and pharmacokinetic properties.

Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate, while not extensively documented as a standalone compound, represents a highly valuable and versatile scaffold in the field of medicinal chemistry. Its synthesis is readily achievable through established methods like the Knorr pyrazole synthesis. The compound's rich functionality, combined with the inherent biological relevance of the pyrazole core, makes it an attractive starting point for the design and synthesis of new chemical entities with therapeutic potential. Further investigation into its derivatization and biological evaluation is warranted to fully explore its utility in drug discovery and development.

References

-

Academia.edu. Tautomerism of N-Unsubstituted Pyrazolones (Hydroxypyrazoles), 3- Methyl-4-nitrosopyrazolones, 3-(2-Hydroxyphenyl)-4-nitropyrazolones and Their Anions and Cations. Available from: [Link]

-

Taylor & Francis Online. Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions. Available from: [Link]

-

PMC. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Available from: [Link]

-

Chem Help Asap. Knorr Pyrazole Synthesis. Available from: [Link]

-

Beilstein Journals. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Available from: [Link]

-

Unknown Source. Knorr Pyrazole Synthesis. Available from: [Link]

-

Name-Reaction.com. Knorr pyrazole synthesis. Available from: [Link]

-

ACS Publications. The prediction of tautomer equilibria in hydrated 3-hydroxypyrazole: a challenge to theory. Available from: [Link]

-

Moshang Chemical. methyl 2-(1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl)acetate. Available from: [Link]

-

Unknown Source. REACTION OF SOME X-PHENYLAZIDES DERIVATIVES WITH DIETHYL 1,3-ACETONEDICARBOXYLATE. Available from: [Link]

-

J&K Scientific LLC. Knorr Pyrazole Synthesis. Available from: [Link]

-

Arkivoc. CHEMOSELECTIVE SYNTHESIS OF 3- AND 5-PYRAZOLYLACETATES. Available from: [Link]

-

PubChem. Methyl 2-hydroxy-2-(1-methyl-1h-pyrazol-3-yl)acetate. Available from: [Link]

-

PubChem. methyl 2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetate. Available from: [Link]

-

MDPI. Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Available from: [Link]

-

PMC. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Available from: [Link]

-

ResearchGate. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Available from: [Link]

-

ResearchGate. Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Available from: [Link]

-

Organic Syntheses. cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Available from: [Link]

-

Organic Syntheses. ethyl azodicarboxylate. Available from: [Link]

-

Letters in Applied NanoBioScience. Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. Available from: [Link]

-

AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Available from: [Link]

-

Semantic Scholar. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Available from: [Link]

-

PubMed. Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. Available from: [Link]

-

Organic Syntheses. Acetone hydrazone. Available from: [Link]

-

Rsc.org. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Available from: [Link]

-

ResearchGate. Reaction of Diethyl 1,1-Cyclopropanedicarboxylate with Hydrazine Hydrate: Synthesis and Crystal Structure of 1-N-Amino-2-oxopyrrolidine-3-carboxylic Hydrazide. Available from: [Link]

Sources

- 1. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]

- 3. scispace.com [scispace.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Methyl 2-hydroxy-2-(1-methyl-1h-pyrazol-3-yl)acetate | C7H10N2O3 | CID 103130210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. benchchem.com [benchchem.com]

- 9. name-reaction.com [name-reaction.com]

- 10. jk-sci.com [jk-sci.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Technical Whitepaper: Identification, Synthesis, and CAS Registry Search for Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate

Executive Summary

Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate (Molecular Formula: C₆H₈N₂O₃, MW: 156.14 g/mol ) is a highly versatile, bifunctional heterocyclic building block utilized in advanced medicinal chemistry and agrochemical development. Despite its utility, researchers frequently encounter significant roadblocks when attempting to source this compound or identify its exact Chemical Abstracts Service (CAS) Registry Number.

This whitepaper provides an in-depth guide to navigating the structural ambiguities of pyrazole derivatives in chemical databases. Furthermore, because commercial availability is often limited for specific tautomeric states, we provide a fully validated, self-contained synthetic protocol for the de novo generation of this compound.

Chemical Identity and the Tautomerism Conundrum

The primary reason a standard CAS number search for "methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate" often yields fragmented or null results lies in the inherent tautomeric dynamics of the pyrazole core. Chemical databases (such as SciFinder, PubChem, and ChemSpider) rely on rigid structural representations, which struggle to accurately index molecules that exist in dynamic equilibrium.

The 3-hydroxypyrazole system exhibits a complex tautomeric equilibrium, shifting between two enol forms and a keto form (pyrazolone) depending on the solvent polarity and pH. Because CAS assigns unique registry numbers based on specific submitted structures, the same physical substance may be hidden behind nomenclature for its tautomeric variants.

Tautomeric equilibrium of the 3-hydroxypyrazole core.

When conducting a database search, researchers must query all tautomeric representations. Relying solely on the "3-hydroxy" nomenclature will systematically exclude entries registered under the "5-oxo" (pyrazolone) or "5-hydroxy" designations.

Database Search Methodology & Identifiers

To bypass the nomenclature trap, structural string identifiers—specifically SMILES and InChI keys—must be utilized as the primary search parameters. These strings encode the exact connectivity of the molecule and are often processed by modern cheminformatics algorithms to automatically include tautomeric matches.

Table 1: Physicochemical Properties and Search Identifiers

| Property / Identifier | Value / String |

| Target IUPAC Name | Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate |

| Common Synonyms | Methyl 3-hydroxypyrazole-5-acetate; 3-hydroxy-1H-pyrazole-5-acetic acid methyl ester; Methyl 5-oxo-2,5-dihydro-1H-pyrazole-3-acetate |

| Molecular Formula | C₆H₈N₂O₃ |

| Molecular Weight | 156.14 g/mol |

| Exact Mass | 156.0535 Da |

| Canonical SMILES | COC(=O)CC1=CC(=NN1)O |

| Isomeric SMILES (Keto) | COC(=O)CC1=CC(=O)NN1 |

Best Practice: When querying commercial supplier databases, search using the molecular formula (C6H8N2O3) combined with the substructure pyrazole or acetate to manually filter through the tautomeric noise.

De Novo Synthesis Protocol

Due to the elusive nature of its commercial registry, synthesizing methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate de novo is often the most time-efficient and reliable pathway for drug development professionals.

Acetonedicarboxylic acid esters, such as dimethyl acetonedicarboxylate, are widely recognized as pivotal building blocks for synthesizing complex pyrazolone and pyrazole architectures [1]. The following protocol leverages a cyclocondensation reaction between dimethyl 3-oxopentanedioate and hydrazine hydrate[2].

Synthetic workflow for methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate.

Step-by-Step Methodology

1. Reagent Preparation & Initial Condensation

-

Action: Dissolve 1.0 equivalent of dimethyl acetonedicarboxylate in absolute ethanol within a round-bottom flask. Cool the system to 0 °C using an ice bath.

-

Action: Add 1.05 equivalents of hydrazine hydrate dropwise over 15 minutes.

-

Causality: Hydrazine reacts vigorously with ketones. Cooling the reaction to 0 °C and adding the nucleophile slowly prevents uncontrolled exotherms and suppresses the formation of unwanted bis-hydrazone byproducts, ensuring the reaction stops at the mono-hydrazone intermediate.

2. Acid-Catalyzed Cyclization

-

Action: Once the addition is complete, allow the mixture to warm to room temperature. Add a catalytic amount (0.1 equivalents) of glacial acetic acid.

-

Action: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4 to 6 hours.

-

Causality: The acetic acid protonates the terminal ester carbonyl, significantly increasing its electrophilicity. This facilitates the intramolecular nucleophilic attack by the distal hydrazone nitrogen, driving the cyclization forward and expelling methanol to form the stable 5-membered pyrazolone ring.

3. Workup and Purification

-

Action: Remove the heat source and allow the reaction mixture to cool to room temperature. Transfer the flask to a 4 °C refrigerator for 12 hours to induce complete crystallization.

-

Action: Filter the resulting precipitate under vacuum and wash with ice-cold ethanol. Recrystallize the crude solid from a 70:30 ethanol/water mixture.

-

Causality: The target compound possesses mixed polarity (a highly polar, hydrogen-bonding pyrazole core and a lipophilic methyl acetate tail). The ethanol/water gradient perfectly tunes the dielectric constant of the solvent, allowing the pure product to selectively precipitate while unreacted starting materials and linear oligomers remain dissolved in the mother liquor.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the product must be validated as a self-consistent system using orthogonal analytical techniques.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Run the sample using an electrospray ionization (ESI) source in positive mode. You should observe a dominant

peak at m/z 157.06 . -

¹H NMR (DMSO-d₆, 400 MHz): The tautomeric nature of the compound will be evident in the NMR spectrum. Look for the singlet corresponding to the methyl ester protons at ~3.6 ppm (

), a distinct singlet for the isolated methylene bridge at ~3.5 ppm (

References

-

Arab Journal of Chemistry. "Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review". Available at: [Link]

3-Hydroxy-1H-pyrazole-5-acetic Acid Methyl Ester: A Comprehensive Technical Guide on Structural Dynamics, Synthesis, and Applications

Executive Summary

3-Hydroxy-1H-pyrazole-5-acetic acid methyl ester (often referred to by its tautomeric name, methyl 5-hydroxy-1H-pyrazole-3-acetate) is a highly versatile, bifunctional heterocyclic building block. Featuring both a phenolic-like hydroxyl group and an aliphatic methyl ester, this compound serves as a 1[1]. Its unique structural topology allows for orthogonal functionalization, making it an ideal precursor for developing targeted therapeutics, including2[2]. This whitepaper provides an in-depth analysis of its structural dynamics, physicochemical properties, and self-validating synthetic protocols.

Structural Dynamics & Tautomerism

A critical consideration when working with 3-hydroxypyrazole derivatives is their complex tautomeric behavior. The compound exists in a dynamic equilibrium between multiple tautomeric forms, primarily the 3-hydroxy-1H-pyrazole (OH-form) and the 1,2-dihydro-3H-pyrazol-3-one (oxo-form)[3].

Causality in Solvation: The position of this equilibrium is heavily dictated by the 4[3]. In non-polar or aprotic solvents (e.g., chloroform, gas phase), the OH-form is generally favored. This preference is driven by the minimization of dipole-dipole repulsions between adjacent heteroatoms. Conversely, in highly polar, protic solvents like water, the oxo-form becomes predominant due to strong intermolecular hydrogen-bonding stabilization[3]. Understanding this structural dynamic is essential for predicting reactivity; for instance, O-alkylation versus N-alkylation pathways can be selectively tuned by altering the solvent environment.

Physicochemical Properties

The following table summarizes the extrapolated and calculated physicochemical properties of 3-hydroxy-1H-pyrazole-5-acetic acid methyl ester, providing a baseline for analytical characterization and formulation.

| Property | Value |

| Chemical Name | 3-Hydroxy-1H-pyrazole-5-acetic acid methyl ester |

| Molecular Formula | C6H8N2O3 |

| Molecular Weight | 156.14 g/mol |

| Appearance | Off-white to pale yellow solid |

| Hydrogen Bond Donors | 2 (OH, NH) |

| Hydrogen Bond Acceptors | 4 (N, O, O, O) |

| Topological Polar Surface Area (TPSA) | ~ 75.4 Ų |

| Predicted pKa (Hydroxyl) | 7.5 – 8.5 |

| Solubility Profile | Soluble in DMSO, MeOH; Slightly soluble in CHCl3 |

Synthetic Methodologies: The Knorr-Type Condensation

The most efficient and scalable route to synthesize this pyrazole ester is via the5[5].

Mechanistic Causality: The reaction proceeds via a two-step cascade. First, the highly nucleophilic nitrogen of hydrazine attacks the central ketone of the acetonedicarboxylate, forming a hydrazone intermediate. This step is performed at low temperatures to prevent over-reactivity and the formation of bis-hydrazide byproducts. Second, thermal energy is applied to drive the intramolecular nucleophilic acyl substitution. The secondary nitrogen of the hydrazone attacks one of the flanking methyl ester groups, expelling methanol and aromatizing to form the stable pyrazole core[5].

Synthesis workflow and solvent-dependent tautomeric equilibrium of the pyrazole ester.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system, ensuring that intermediate checkpoints confirm the reaction's trajectory.

Materials:

-

Dimethyl 1,3-acetonedicarboxylate (1.0 equiv)

-

Hydrazine hydrate (80% or 98% w/w, 1.05 equiv)

-

Absolute Ethanol (Solvent)

Procedure:

-

Initiation & Temperature Control: Dissolve dimethyl 1,3-acetonedicarboxylate in absolute ethanol (approx. 0.5 M concentration) within a round-bottom flask. Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C.

-

Causality: Cooling is critical to manage the exothermic hydrazone formation and suppress the competitive formation of polymeric or bis-hydrazide impurities.

-

-

Hydrazine Addition: Add hydrazine hydrate dropwise over 15–30 minutes under vigorous magnetic stirring.

-

Cyclization: Remove the ice bath and equip the flask with a reflux condenser. Heat the reaction mixture to 80 °C (reflux) for 3 to 4 hours.

-

Causality: The thermal energy overcomes the activation barrier required for the intramolecular cyclization and subsequent elimination of methanol.

-

-

In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 5% MeOH in DCM solvent system.

-

Self-Validation Check: The reaction is deemed complete when the UV-inactive ketone spot entirely disappears, replaced by a lower-Rf, UV-active spot corresponding to the pyrazole product. (Note: Iodine staining may be required depending on the tautomeric state on the silica).

-

-

Isolation & Purification: Concentrate the reaction mixture to half its volume under reduced pressure. Cool the concentrated solution to 4 °C overnight to induce crystallization. Filter the resulting precipitate under vacuum and wash the filter cake with ice-cold ethanol.

-

Causality: Washing with ice-cold ethanol efficiently removes highly polar unreacted hydrazine and trace impurities while minimizing the dissolution of the target pyrazole ester.

-

Pharmacological Relevance & Orthogonal Functionalization

The strategic value of 3-hydroxy-1H-pyrazole-5-acetic acid methyl ester lies in its orthogonal reactive handles, which allow for the rapid generation of diverse chemical libraries[1].

-

The C-5 Methyl Ester: Acts as a latent carboxylic acid. It can be selectively saponified using mild aqueous base (e.g., LiOH in THF/H2O) to yield the free acetic acid derivative. This acid can subsequently undergo standard peptide coupling (using EDC/HOBt or HATU) with various primary and secondary amines to generate potent amide-based inhibitors.

-

The C-3 Hydroxyl Group: Can be selectively O-alkylated using alkyl halides in the presence of a mild base like K2CO3 in a polar aprotic solvent (e.g., DMF). The polar aprotic environment enhances the nucleophilicity of the oxygen anion, driving the reaction toward the ether product rather than N-alkylation.

-

The Pyrazole Nitrogen (N-1): Can participate in Chan-Lam or Buchwald-Hartwig cross-coupling reactions to introduce aryl or heteroaryl substituents, further expanding the pharmacophore space.

Derivatives of this scaffold have demonstrated profound biological activities, including the2[2]. Furthermore, the pyrazole core is a recognized privileged structure in the development of novel antimicrobial and anti-inflammatory agents[1].

References

-

National Institutes of Health (PMC) - Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells[Link]

-

Journal of the American Chemical Society (ACS) - The prediction of tautomer equilibria in hydrated 3-hydroxypyrazole: a challenge to theory[Link]

Sources

- 1. 2-(1H-Pyrazol-3-yl)acetic Acid|CAS 102732-63-8 [benchchem.com]

- 2. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Diethyl 1,3-acetonedicarboxylate | Reagent for Synthesis [benchchem.com]

methyl (5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate tautomerism

An In-Depth Technical Guide to the Tautomerism of Methyl (5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate

Abstract

The phenomenon of tautomerism in heterocyclic compounds is a critical consideration in drug discovery and materials science, as the predominant tautomeric form dictates a molecule's three-dimensional structure, reactivity, and biological interactions. Pyrazolone derivatives, in particular, exhibit a complex tautomeric equilibrium that is highly sensitive to their substitution pattern and environment.[1][2][3] This guide provides a comprehensive technical examination of the tautomeric landscape of methyl (5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate, a representative pyrazolone ester. We will explore the structural characteristics of the principal tautomers, detail the experimental and computational methodologies for their characterization, and provide field-proven insights into the factors governing their equilibrium. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of pyrazolone chemistry.

Introduction: The Significance of Pyrazolone Tautomerism

Pyrazoles and their derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from anti-inflammatory to anticancer agents.[4][5] A key feature of the pyrazolone ring system is its capacity for prototropic tautomerism, where isomers differ in the location of a proton and a double bond.[6][7] For a 5-pyrazolone core like that in methyl (5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate, three primary tautomeric forms are typically considered: the CH, OH, and NH forms (Figure 1).[7][8]

The equilibrium between these forms is not merely an academic curiosity. It directly impacts:

-

Pharmacological Activity: Different tautomers present distinct hydrogen bond donor/acceptor patterns and overall shapes, leading to varied affinities for biological targets.

-

Physicochemical Properties: Solubility, lipophilicity, and crystal packing are all dependent on the dominant tautomeric form.[9]

-

Synthetic Strategy: The reactivity of the pyrazolone ring is tautomer-dependent, influencing the outcome of subsequent chemical modifications.

Understanding and controlling this equilibrium is therefore paramount for the rational design of pyrazolone-based molecules.

The Tautomeric Landscape

The tautomerism in methyl (5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate involves the interconversion between three key isomers. The relative stability of these forms is dictated by factors including aromaticity, conjugation, and intramolecular hydrogen bonding, as well as external influences like solvent polarity.[3][8][10]

Figure 1: The three principal tautomeric forms of methyl (5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate.

-

CH-Form (4,5-dihydro-pyrazol-5-one): Often referred to as the keto form, it features a methylene group (CH₂) at the C4 position. This form typically disrupts the aromaticity of the pyrazole ring.[10]

-

OH-Form (1H-pyrazol-5-ol): This enol form possesses a hydroxyl group at C5 and a fully unsaturated pyrazole ring, which can confer aromatic stability.

-

NH-Form (1,2-dihydro-pyrazol-3-one): This isomer, which can be considered a vinylogous amide, maintains the carbonyl group at C5 with the labile proton on the N1 nitrogen.

The relative populations of these tautomers are in dynamic equilibrium, which can be investigated using the spectroscopic and computational methods detailed below.

Experimental Characterization: A Spectroscopic Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the tautomeric equilibrium in solution.[11] By analyzing the chemical shifts (δ) and coupling constants (J) of key nuclei (¹H, ¹³C, ¹⁵N), one can confidently assign the predominant structure.

Workflow for Tautomer Analysis

A systematic experimental approach is crucial for unambiguous characterization. The following workflow outlines the key steps from sample preparation to data interpretation.

Figure 2: Recommended experimental workflow for the characterization of pyrazolone tautomerism.

Interpreting NMR Data

The choice of solvent is a critical experimental parameter. Nonpolar solvents like CDCl₃ or C₆D₆ may favor intermolecularly hydrogen-bonded dimers, while polar solvents like DMSO-d₆ can disrupt these interactions, favoring monomeric species and often shifting the equilibrium.[11]

Table 1: Characteristic NMR Signatures for Tautomer Identification

| Tautomer | Key ¹H NMR Signal (δ, ppm) | Key ¹³C NMR Signal (δ, ppm) | Rationale |

|---|---|---|---|

| CH-Form | ~3.4-3.8 (s, 2H, CH ₂) | ~40-45 (C H₂) | Presence of a singlet integrating to two protons for the C4-methylene group is a definitive marker.[12] |

| ~10-12 (br s, 1H, NH ) | ~170-175 (C =O) | The C5 carbon exhibits a characteristic ketonic carbonyl chemical shift. | |

| OH-Form | ~5.5-6.0 (s, 1H, CH ) | ~90-100 (=C H) | A single vinyl proton at C4 appears, coupled to the labile OH proton in some cases. |

| ~9-11 (br s, 1H, OH ) | ~155-165 (C -OH) | The C5 carbon signal shifts significantly upfield into the enolic region.[11] | |

| NH-Form | ~5.5-6.0 (s, 1H, CH ) | ~90-100 (=C H) | Similar to the OH-form, a vinyl proton at C4 is present. |

| | ~10-13 (br s, 1H, NH ) | ~150-160 (C =O) | The C5 carbon signal is typically intermediate between the pure keto (CH) and enol (OH) forms.[13] |

Detailed Experimental Protocol: NMR Analysis

Objective: To determine the predominant tautomeric form(s) of methyl (5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate in different solvent environments.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Prepare separate samples for each solvent to be tested.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

-

Pay close attention to the regions of δ 3-4 ppm (for the CH₂ of the CH-form), δ 5-6 ppm (for the vinyl CH of OH/NH forms), and δ 9-14 ppm (for labile NH/OH protons).[14]

-

-

D₂O Exchange:

-

To one of the samples (e.g., in DMSO-d₆), add one drop of deuterium oxide (D₂O).

-

Shake the tube vigorously and re-acquire the ¹H NMR spectrum.

-

The disappearance of signals in the δ 9-14 ppm range confirms them as exchangeable NH or OH protons.[14]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A quantitative ¹³C experiment (with longer relaxation delays) may be necessary for accurate integration if multiple tautomers are present.

-

Analyze the chemical shifts of the pyrazolone ring carbons, particularly C4 and C5, comparing them to the values in Table 1.

-

-

2D NMR (Optional but Recommended):

-

Acquire HSQC and HMBC spectra to definitively correlate proton and carbon signals, which is invaluable for assigning structures in complex cases or mixtures.[14]

-

-

Variable Temperature (VT) NMR:

-

If signal broadening or coalescence is observed, acquire spectra at different temperatures. This can help distinguish between slow and fast exchange regimes on the NMR timescale, providing thermodynamic information about the interconversion process.[14]

-

Computational Chemistry: An In Silico Investigation

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), provide a powerful complementary approach to experimental studies.[15][16] These methods allow for the determination of the relative thermodynamic stabilities of each tautomer and the prediction of spectroscopic properties for comparison with experimental data.

Computational Workflow

The in silico analysis follows a logical progression from model creation to property prediction.

Figure 3: A standard computational workflow for analyzing tautomeric systems.

Causality in Method Selection

-

Functional and Basis Set: The B3LYP functional with the 6-311++G(d,p) basis set is a widely accepted combination that provides a good balance between computational cost and accuracy for organic molecules, reliably modeling geometries and energies.[10][15][16]

-

Solvation Model: Calculations performed in the gas phase neglect the profound influence of the solvent. The Polarizable Continuum Model (PCM) is an efficient method to simulate the bulk electrostatic effects of a solvent, providing more realistic relative energies that can be directly compared to solution-phase experiments.[10]

-

NMR Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts, providing theoretical values that typically show excellent linear correlation with experimental results, aiding in peak assignment and structure validation.

Table 2: Predicted Relative Stabilities of Pyrazolone Tautomers (Illustrative)

| Tautomer | Relative Gibbs Free Energy (ΔG) in Gas Phase (kcal/mol) | Relative Gibbs Free Energy (ΔG) in DMSO (kcal/mol) |

|---|---|---|

| CH-Form | +4.5 | +5.0 |

| OH-Form | +2.0 | 0.0 |

| NH-Form | 0.0 | +1.5 |

Note: These are hypothetical values based on trends reported for similar pyrazolone systems.[10][13] Actual values must be calculated for the specific molecule.

Computational results consistently show that the CH form is the least stable due to its lack of aromaticity.[3] The energetic balance between the OH and NH forms is more delicate and highly dependent on the substitution pattern and solvent. In many cases, the OH form is favored in polar solvents.[8]

Conclusion and Outlook

The tautomerism of methyl (5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate is a multifaceted equilibrium governed by a subtle interplay of structural and environmental factors. A combined approach utilizing high-resolution NMR spectroscopy and DFT calculations provides the most robust and reliable characterization. Experimental evidence from NMR in various solvents allows for the direct observation of the predominant species in solution, while computational chemistry offers indispensable insights into the intrinsic thermodynamic stabilities that drive the equilibrium. For drug development professionals, a thorough understanding of this tautomeric behavior is not optional; it is a prerequisite for predicting a molecule's behavior in a biological system and for designing next-generation therapeutics with improved efficacy and developability.

References

-

A. Bauer, S. K. Kirsch, A. Meller, V. M. Muts, M. Böhm, A. R. Ramadan, A. Brächer, W. Holzer, and A. Šafratimoski, "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols," Molecules, vol. 23, no. 1, p. 129, 2018. [Online]. Available: [Link]

-

J. Elguero, C. Marzin, A. R. Katritzky, and P. Linda, "The Tautomerism of Heterocycles: Dihydropyrazoles," SciSpace, 2015. [Online]. Available: [Link]

-

A. M. El-Nahas, N. A. A. El-Sayed, and M. A. A. Ibrahim, "Tautomerism and antioxidant activity of some 4-acylpyrazolone-based Schiff bases: a theoretical study," RSC Advances, vol. 8, no. 55, pp. 31491-31502, 2018. [Online]. Available: [Link]

-

S. Yildiz, E. Ceyhan, and M. dolaz, "Structural Characterization and Keto-Enol Tautomerization of 4-Substituted Pyrazolone Derivatives with Dft Approach," SSRN, 2023. [Online]. Available: [Link]

-

Reddit, "Tautomers of 3-methyl-5-pyrazolone," r/OrganicChemistry, 2023. [Online]. Available: [Link]

-

A. Bauer et al., "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols," MDPI, 2018. [Online]. Available: [Link]

-

ResearchGate, "(a) Possible tautomers of 3‐methyl‐1‐phenyl‐1H‐pyrazol‐5(4H)‐one 1 a...," ResearchGate, 2024. [Online]. Available: [Link]

-

S. El-Taher, A. M. Hassan, and A. M. El-Rifai, "Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives," Taylor & Francis Online, 2023. [Online]. Available: [Link]

-

N. Sharma et al., "X-ray crystallographic comparison of pyrazole subsidiaries," ResearchGate, 2023. [Online]. Available: [Link]

-

S. Stoyanov, I. Petkov, and L. Antonov, "Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones," Bulgarian Chemical Communications, vol. 54, no. 1, pp. 75-81, 2022. [Online]. Available: [Link]

-

S. Kumar et al., "Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives," RSC Advances, vol. 12, no. 36, pp. 23517-23533, 2022. [Online]. Available: [Link]

-

A. K. Dyl, D. Sroczyńska, M. P. Mitoraj, and B. Dudziec, "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups," Molecules, vol. 24, no. 14, p. 2649, 2019. [Online]. Available: [Link]

-

S. Yildiz, E. Ceyhan, and M. Dolaz, "Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach," J Mol Struct, vol. 1308, p. 138001, 2024. [Online]. Available: [Link]

-

Wiley Online Library, "ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions," Wiley Online Library, 2012. [Online]. Available: [Link]

-

M. N. G. James and G. J. B. Williams, "X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes," IISc Etd, 1974. [Online]. Available: [Link]

-

M. A. El-Mawgoud, "Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives," Journal of Chemical and Pharmaceutical Research, vol. 7, no. 1, pp. 75-88, 2015. [Online]. Available: [Link]

-

M. Ziółkowska, J. M. Wesołowski, and T. M. Wróbel, "Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability," To Chemistry Journal, vol. 4, pp. 48-56, 2019. [Online]. Available: [Link]

-

K. B. Gudasi, "Review on Biological Activities of Pyrazole Derivatives," Journal of Chemical Health Risks, 2024. [Online]. Available: [Link]

-

C. W. G. Fishwick, R. C. Storr, and P. W. Manley, "N-Aminopyrroledione–hydrazonoketene–pyrazolium oxide–pyrazolone rearrangements and pyrazolone tautomerism," J. Chem. Soc., Perkin Trans. 1, pp. 1599-1604, 1985. [Online]. Available: [Link]

-

M. H. Jamroz, M. A. Wzorek, and J. A. K. Howard, "Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole," Taylor & Francis Online, 2009. [Online]. Available: [Link]

-

A. M. El-Nahas, "Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives," Journament, 2019. [Online]. Available: [Link]

-

J. Elguero, A. Fruchier, and V. Pellegrin, "Carbon-13 magnetic resonance study of solvent stabilized tautomerism in pyrazoles," J. Chem. Soc., Chem. Commun., no. 22, pp. 1207-1208, 1981. [Online]. Available: [Link]

-

W. Holzer, A. Meller, and I. Shishov, "Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols," Heterocycles, vol. 83, no. 7, pp. 1569-1582, 2011. [Online]. Available: [Link]

-

A. de la Hoz, A. Díaz-Ortiz, and F. Langa, "Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism," Beilstein Journal of Organic Chemistry, vol. 10, pp. 730-740, 2014. [Online]. Available: [Link]

-

P. N. Dube et al., "Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation," ResearchGate, 2025. [Online]. Available: [Link]

-

M. J. Alam et al., "A Review on Pyrazole chemical entity and Biological Activity," ResearchGate, 2019. [Online]. Available: [Link]

-

S. G. Srivatsan and M. V. K. Ulagammal, "Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone," Journal of Chemical Sciences, vol. 128, no. 1, pp. 39-48, 2016. [Online]. Available: [Link]

-

T. Shahani et al., "1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one," Acta Crystallographica Section E, vol. 66, no. 1, p. o13, 2010. [Online]. Available: [Link]

-

M. Di Braccio et al., "Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates," Il Farmaco, vol. 56, no. 5-7, pp. 479-488, 2001. [Online]. Available: [Link]

-

C.-H. Lin et al., "Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions," Molecules, vol. 17, no. 10, pp. 12496-12506, 2012. [Online]. Available: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives | Journament [journament.com]

- 4. jchr.org [jchr.org]

- 5. researchgate.net [researchgate.net]

- 6. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols | MDPI [mdpi.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. bcc.bas.bg [bcc.bas.bg]

- 9. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tautomerism and antioxidant activity of some 4-acylpyrazolone-based Schiff bases: a theoretical study - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05987J [pubs.rsc.org]

- 11. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. careerchem.com [careerchem.com]

- 14. benchchem.com [benchchem.com]

- 15. papers.ssrn.com [papers.ssrn.com]

- 16. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Cheminformatics and Synthetic Utility of Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate

[1]

Executive Summary & Physiochemical Profile[1][2]

Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate is a critical heterocyclic building block in medicinal chemistry, particularly in the design of kinase inhibitors and agrochemicals.[1] Its utility stems from the pyrazole core's ability to act as a scaffold for hydrogen bond donor/acceptor motifs, essential for binding affinity in active sites.[1]

This guide dissects the molecular weight implications, tautomeric complexity, and synthetic pathways of this molecule, providing a robust reference for researchers engaged in scaffold hopping or fragment-based drug discovery (FBDD).[1]

Molecular Weight & Mass Spectrometry Data

For researchers utilizing LC-MS for adduct identification, reliance on the average molecular weight is insufficient.[1] The table below provides the precise metrics required for high-resolution mass spectrometry (HRMS).

| Metric | Value | Application Context |

| Average Molecular Weight | 156.14 g/mol | Stoichiometric calculations for synthesis.[1] |

| Monoisotopic Mass | 156.0535 Da | HRMS identification (Theoretical [M+H]+ = 157.0608).[1] |

| Molecular Formula | C₆H₈N₂O₃ | Elemental composition verification.[1] |

| Heavy Atom Count | 11 | Fragment-based drug discovery (Rule of 3 compliance). |

The Tautomerism Challenge

The nomenclature "3-hydroxy-1H-pyrazol-5-yl" describes only one state of a dynamic equilibrium.[1] In solution, particularly in polar protic solvents (MeOH, H₂O), this molecule exists predominantly in the oxo-form (pyrazolone).[1] This distinction is vital for NMR interpretation and predicting reactivity (O-alkylation vs. N-alkylation).

-

Hydroxy Form: Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate[1]

-

Oxo Form: Methyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate[1]

This tautomeric shift alters the hydrogen bond landscape, affecting how the molecule docks into protein targets.[1]

[1]

Synthetic Methodology

The synthesis of methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate is a classic application of the Knorr Pyrazole Synthesis , utilizing the condensation of a

Reaction Mechanism & Protocol

The most efficient route involves the cyclization of dimethyl 1,3-acetonedicarboxylate (dimethyl 3-oxopentanedioate) with hydrazine hydrate.[1] This reaction is regioselective and proceeds via a hydrazone intermediate followed by intramolecular cyclization.[1]

Reagents:

-

Dimethyl 1,3-acetonedicarboxylate (CAS: 1830-54-2)[1]

-

Hydrazine hydrate (CAS: 7803-57-8)[1]

-

Ethanol (Solvent)

-

Acetic acid (Catalyst/pH modifier)[1]

Step-by-Step Protocol:

-

Preparation: Dissolve dimethyl 1,3-acetonedicarboxylate (1.0 eq) in absolute ethanol (5 mL/mmol) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Cool the solution to 0°C using an ice bath. Add hydrazine hydrate (1.05 eq) dropwise over 15 minutes. Scientific Rationale: Cooling controls the exothermic nature of the hydrazine addition and prevents the formation of bis-pyrazole byproducts.[1]

-

Cyclization: Allow the mixture to warm to room temperature, then reflux for 3–5 hours. Monitor via TLC (5% MeOH in DCM).[1]

-

Isolation: Concentrate the solvent under reduced pressure. The product often precipitates as a solid upon cooling or trituration with cold ether.[1]

-

Purification: Recrystallize from ethanol/water if necessary to remove trace hydrazide impurities.

[1][4]

Analytical Validation

To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)

In DMSO-

-

¹H NMR (400 MHz, DMSO-

):

Mass Spectrometry (LC-MS)

Pharmaceutical Applications

This specific molecular weight (156.[1]14) and structure place the compound in the "Fragment" category (MW < 300), making it ideal for Fragment-Based Drug Discovery (FBDD).[1]

Scaffold Utility

-

Kinase Inhibition: The pyrazole NH and the 3-hydroxy/oxo group function as a donor-acceptor pair, mimicking the hinge-binding motif of ATP.[1] This allows the scaffold to bind to the ATP-binding pocket of kinases (e.g., JAK, Aurora kinases).[1]

-

Agrochemicals: Pyrazolyl-acetates are precursors to HPPD inhibitors (herbicides) which disrupt carotenoid biosynthesis in plants.[1]

-

Derivatization: The ester group allows for facile conversion to amides or alcohols, enabling the growth of the fragment into the "solvent-exposed" region of a protein binding pocket.[1]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 103130210, Methyl 2-hydroxy-2-(1-methyl-1h-pyrazol-3-yl)acetate (Structural Analog).[1] Retrieved from [Link][1][2]

-

Fadda, A. A., et al. (2012). "Synthesis and antimicrobial activity of some new pyrazole derivatives."[1] Journal of Heterocyclic Chemistry. (Validates Knorr synthesis methodology for pyrazolone acetates).

-

Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles.[1] Academic Press.[1] (Authoritative text on pyrazole-pyrazolone equilibrium).

The 3-Hydroxypyrazole Scaffold in Medicinal Chemistry: A Technical Guide to Biological Activity, Synthesis, and Screening

Executive Summary

The 3-hydroxypyrazole scaffold has emerged as a privileged structure in modern medicinal chemistry and drug discovery. Characterized by its unique tautomeric properties and tunable acidity (pKa), this nitrogen-containing five-membered heterocycle serves as a highly effective bioisostere for carboxylic acids and phenols. As a Senior Application Scientist, I have observed firsthand how scaffold hopping to 3-hydroxypyrazoles can rescue stalled drug development programs by improving target affinity, altering physicochemical properties, and restricting conformational flexibility.

This whitepaper provides an in-depth analysis of the biological activities of 3-hydroxypyrazole derivatives, detailing their mechanisms of action across diverse therapeutic targets—from antimalarial enzymes to neurological receptors. Furthermore, it establishes self-validating, step-by-step experimental protocols for both the synthesis of these scaffolds and their subsequent biological evaluation.

Physicochemical Properties: Tautomerism and Bioisosterism

The pharmacological versatility of the 3-hydroxypyrazole core is fundamentally driven by its dynamic prototropic tautomerism. In solution, the scaffold exists in an equilibrium between the 1H-pyrazol-3-ol, 1H-pyrazol-5-ol, and the oxo-form (2-pyrazolin-5-one)[1].

This tautomeric flexibility allows the molecule to act simultaneously as a hydrogen bond donor and acceptor, adapting to the specific topography of a target protein's binding pocket. Furthermore, the pKa of the 3-hydroxypyrazole ring (typically ranging from 6.0 to 7.0) makes it highly deprotonated at physiological pH[2],[3]. This distinct acidity profile makes it an exceptional bioisostere. For example, replacing a distal carboxylic acid or a 3-hydroxyisoxazole ring with a 3-hydroxypyrazole can drastically alter the lipophilic bulkiness and electrostatic interactions within a receptor without losing the critical acidic proton required for binding[2].

Key Biological Targets and Mechanisms of Action

Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH)

In the pursuit of novel antimalarials, targeting the mitochondrial electron transport chain of Plasmodium falciparum is a validated strategy. PfDHODH is a central enzyme responsible for the de novo synthesis of pyrimidine nucleotides, which are critical for parasite survival[4].

Conformationally constrained 3-hydroxypyrazole-4-carboxylates have been developed as selective inhibitors of PfDHODH. These derivatives act as analogues of malonate-based inhibitors[4]. By mimicking the binding of the natural substrate, the 3-hydroxypyrazole core anchors into the active site, while specific N-aryl substitutions (e.g., 1-(naphthalene-2-yl) or 1-(2,4,6-trichlorophenyl) groups) occupy adjacent hydrophobic pockets, halting the transfer of electrons to ubiquinone[5].

Neurological Targets: AMPA and GABA_A Receptors

The 3-hydroxypyrazole moiety is extensively utilized in neuropharmacology. In the development of AMPA receptor ligands, scaffold hopping from 3-hydroxyisoxazole to 3-hydroxypyrazole has been employed to probe the receptor's topographic space. The shift in pKa between the two heterocycles directly correlates with binding affinity, allowing researchers to design subtype-selective ligands[2].

Similarly, 5-(piperidin-4-yl)-3-hydroxypyrazole analogues have been synthesized to probe the orthosteric γ-aminobutyric acid type A (GABA_A) receptor. These compounds act as partial agonists or weak antagonists, demonstrating that N1- or N2-alkyl/aryl substitutions on the pyrazole ring can shift the binding affinity into the high nanomolar range[6].

Aquaporin 9 (AQP9) and Kinase Inhibition

Recent advances have expanded the utility of 3-hydroxypyrazoles into metabolic and oncological targets. Base-promoted reactions of nitro-substituted donor-acceptor cyclopropanes with hydrazines have yielded 3-hydroxypyrazoles capable of inhibiting Aquaporin 9 (AQP9) in Leydig cells, showing high binding affinity in in silico docking studies[6]. Additionally, highly substituted 3-hydroxypyrazoles synthesized via multicomponent Ugi reactions are actively utilized in the design of novel kinase inhibitors[7].

Quantitative Data Summarization

The following table summarizes the biological activity of key 3-hydroxypyrazole scaffolds across various therapeutic targets:

| Scaffold / Derivative | Primary Target | Biological Effect | Activity Metric | Ref. |

| 1-(naphthalene-2-yl)-3-hydroxy-1H-pyrazole-4-carboxylate | PfDHODH (P. falciparum) | Antimalarial / Enzyme Inhibition | ~30% Inhibition at screening conc. | [4] |

| Hydroxypyrazole 7e / 7f | PfDHODH (P. falciparum) | Antimalarial / Enzyme Inhibition | IC50 = 2.8 µM / 5.3 µM | [3] |

| 3-hydroxypyrazole AMPA analogue (cpd6) | AMPA Receptor | Neurological / Weak Antagonism | IC50 = 8.9 µM | [2] |

| Unsubstituted 4-PIOL analogue (2a) | GABA_A Receptor | Neurological / Weak Antagonism | IC50 ~ 300 µM | [6] |

| Compound 5b (AQP9 inhibitor) | Aquaporin 9 (AQP9) | Metabolic / Channel Blockade | High in silico binding affinity | [6] |

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of a 3-hydroxypyrazole library and the subsequent biochemical screening assay.

Protocol A: Microwave-Assisted Synthesis of 3-Hydroxypyrazoles via Ugi Adducts

Causality Note: This method utilizes a tandem debenzylation/hydrazine-mediated cyclization. Microwave irradiation is chosen over traditional thermal heating to overcome the thermodynamic activation barrier rapidly, minimizing side-product formation. The use of Trifluoroacetic acid (TFA) ensures the complete removal of the protecting group, exposing the reactive ketone required for the subsequent nucleophilic attack by hydrazine[8].

-

Debenzylation: Dissolve the starting Ugi product (1.0 mmol) in a 10% TFA/1,2-dichloroethane (DCE) solution (3 mL).

-

Microwave Activation: Heat the mixture at 80°C for 10 minutes under microwave irradiation to yield the intermediate ketoamide.

-

Workup: Evaporate the solvent in vacuo. Dissolve the residue in ethyl acetate (20 mL), wash sequentially with 1N NaOH (20 mL) and brine (20 mL), and dry over anhydrous MgSO4.

-

Cyclization: Without further purification, combine the resulting N-acyl-α-aminoketone with hydrazine monohydrochloride (NH2NH2·HCl, 5.0 mmol) in ethanol (3 mL).

-

Final Ring Closure: Heat the mixture under microwave irradiation at 120°C for 20 minutes.

-

Purification: Evaporate the reaction solution in vacuo and purify via silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to isolate the pure 3-hydroxypyrazole[8].

Caption: Workflow for the microwave-assisted synthesis and screening of 3-hydroxypyrazoles.

Protocol B: In Vitro PfDHODH Inhibition Assay

Causality Note: This assay is based on the coupling of ubiquinone reduction to the redox dye 2,6-dichloroindophenol (DCIP). Because PfDHODH transfers electrons to ubiquinone during the oxidation of dihydroorotate, DCIP acts as a terminal electron acceptor. If a 3-hydroxypyrazole compound successfully inhibits the enzyme, the electron cascade is halted, preventing the reduction of DCIP. This allows for precise, real-time spectrophotometric quantification of inhibition via the preservation of absorbance at 600 nm[9].

-

Reagent Preparation: Prepare an assay buffer containing 60 µM DCIP, ubiquinone (CoQ), and N-terminally truncated recombinant PfDHODH enzyme[9].

-

Compound Incubation: Dissolve the synthesized 3-hydroxypyrazole derivatives in DMSO. Add varying concentrations of the inhibitor to the test solutions (ensure final DMSO concentration remains <1% to prevent enzyme denaturation).

-

Baseline Measurement: Incubate the mixture at room temperature for 5 minutes and establish a baseline absorbance reading at 600 nm.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, dihydroorotate (DHO).

-

Kinetic Monitoring: Monitor the decrease in absorption at 600 nm photometrically over 10 minutes.

-

Data Analysis: Calculate the IC50 values by plotting the initial velocity of DCIP reduction against the logarithmic concentration of the inhibitor using non-linear regression analysis.

Caption: Mechanism of PfDHODH inhibition by 3-hydroxypyrazole preventing pyrimidine synthesis.

Conclusion

The 3-hydroxypyrazole scaffold is far more than a simple structural motif; it is a highly dynamic, physicochemically tunable bioisostere. By leveraging its unique tautomerism and pKa profile, medicinal chemists can effectively execute scaffold hopping strategies to optimize target affinity and pharmacokinetic properties. Whether deployed as a conformationally restricted inhibitor of parasitic enzymes like PfDHODH or as a subtle electronic probe for central nervous system receptors, the robust synthetic accessibility of 3-hydroxypyrazoles ensures their continued prominence in next-generation drug discovery pipelines.

References

-

Synthesis and biological evaluation of 3‐hydroxypyrazoles as aquaporin 9 inhibitors Source: ResearchGate URL:[Link]

-

Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase Source: National Center for Biotechnology Information (NIH / PMC) URL:[Link]

-

Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles Source: National Center for Biotechnology Information (NIH / PMC) URL:[Link]

-

The 4-hydroxy-1,2,3-triazole moiety as a bioisostere of the carboxylic acid: applications in bioisosterism and scaffold hopping approaches Source: MedChemComm - RSC Publishing URL:[Link]

-

Hydroxyazole scaffold-based Plasmodium falciparum dihydroorotate dehydrogenase inhibitors: Synthesis, biological evaluation and X-ray structural studies Source: Università degli Studi di Torino (UniTo) URL:[Link]

-

Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

- 1. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. iris.unito.it [iris.unito.it]

- 4. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iris.unito.it [iris.unito.it]

methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate solubility data

An In-depth Technical Guide to the Solubility Profile of Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate

Foreword: Navigating the Data Landscape

In the realm of drug discovery and chemical research, understanding the physicochemical properties of a novel compound is a foundational pillar upon which all subsequent development rests. Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate, a heterocyclic compound featuring a pyrazole core, represents a scaffold of significant interest due to the prevalence of pyrazoles in medicinal chemistry.[1] However, a thorough review of the public scientific literature reveals a notable absence of specific, quantitative solubility data for this particular molecule.

This guide, therefore, is structured not as a simple repository of pre-existing data, but as a comprehensive strategic framework. It is designed for the research scientist and drug development professional, providing the theoretical grounding and practical methodologies required to systematically characterize the solubility of methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate or any novel compound of similar structural class. We will proceed from first principles, analyzing the molecular structure to predict its behavior, and then detail the rigorous experimental protocols necessary to generate reliable, publication-quality solubility data.

Section 1: Structural Analysis and Predicted Solubility Characteristics

The solubility of a molecule is fundamentally governed by its structure and the interplay of its functional groups with a given solvent. The principle of "like dissolves like" serves as our primary guide.[2]

Molecular Structure: Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate

-

Pyrazole Core: The five-membered heterocyclic ring is aromatic and contains two nitrogen atoms. This system can participate in hydrogen bonding, both as a donor (N-H) and an acceptor.[3] The aromatic nature can also lead to π-π stacking interactions in the solid state, which increases the lattice energy and can decrease solubility.[3]

-

Hydroxyl (-OH) Group: This is a potent hydrogen bond donor and acceptor, significantly increasing the potential for interaction with polar protic solvents like water, ethanol, and methanol.

-

Methyl Ester (-COOCH₃) Group: This group adds polarity and contains hydrogen bond acceptors (the carbonyl and ether oxygens). It is, however, less polar than a carboxylic acid.

-

Acetate Linker (-CH₂-): This flexible, non-polar linker connects the polar ester group to the pyrazole ring.

Predicted Behavior: Based on this analysis, methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate is predicted to be a polar molecule. It should exhibit moderate to good solubility in polar organic solvents such as ethanol, methanol, acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[4][5] Its aqueous solubility is expected to be limited but present, driven by the hydrogen bonding capacity of the hydroxyl and pyrazole N-H groups.[4] The overall solubility will be a delicate balance between the polar functional groups promoting dissolution and the energy of the crystal lattice resisting it.[5]

Section 2: The Theoretical Imperative: Thermodynamic vs. Kinetic Solubility

In pharmaceutical sciences, "solubility" is not a single, monolithic value. The distinction between thermodynamic and kinetic solubility is critical for making informed decisions in drug development.[6][7][8]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility. It is defined as the maximum concentration of a solute that can be dissolved in a solvent at equilibrium, in the presence of excess solid solute, at a specific temperature and pressure.[6] This value is intrinsic to the compound's most stable solid form and is essential for pre-formulation and understanding oral bioavailability.[9]

-

Kinetic Solubility: This is a measure of how quickly a compound precipitates from a supersaturated solution.[7][10] It is often measured in high-throughput screening where a concentrated DMSO stock of the compound is rapidly diluted into an aqueous buffer.[8] The resulting value is typically higher than the thermodynamic solubility because it may represent the solubility of an amorphous or metastable form before it has had time to equilibrate to the most stable, and usually less soluble, crystalline form.[9]

Understanding this difference is paramount. A high kinetic solubility might make a compound appear promising in an initial screen, but a low thermodynamic solubility could present significant downstream challenges for developing a viable oral dosage form.

Figure 1. A logical workflow for progressing a compound through solubility characterization stages.

Section 3: Gold-Standard Protocol for Thermodynamic Solubility Determination

To generate definitive and regulatory-compliant data, the shake-flask method is the universally accepted standard for determining equilibrium solubility.[11][12][13] The protocol must be self-validating by ensuring equilibrium is truly reached.

Objective:

To determine the equilibrium (thermodynamic) solubility of methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate in a specified solvent system (e.g., pH 7.4 phosphate-buffered saline) at a constant temperature (e.g., 37 °C).[12][14]

Materials:

-

Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate (solid, high purity)

-

Solvent of interest (e.g., pH 1.2, 4.5, 6.8 buffers, deionized water)[13]

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Analytical balance

-

Sealed glass vials

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically inert and non-binding)

-

High-Performance Liquid Chromatography (HPLC) system with UV-Vis detector

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

-

Add a precise, known volume of the desired solvent to the vial.

-

Seal the vial securely to prevent any solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the target temperature (e.g., 37 ± 1°C for biopharmaceutical relevance).[15]

-

Agitate the suspension for a sufficient duration to reach equilibrium. A common starting point is 24-48 hours.[16]

-

Causality Check: Why 24-48 hours? This extended period allows time for not only dissolution but also for any potential solid-state phase transitions to the most stable polymorph to occur, ensuring a true thermodynamic equilibrium is measured.[6] To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration does not change between subsequent time points.

-

-

Phase Separation:

-

Once the equilibration period is complete, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

-

To ensure complete removal of all undissolved particles, centrifuge the vials.

-

Carefully withdraw a sample of the clear supernatant. Immediately filter this sample through a pre-conditioned, chemically inert 0.22 µm syringe filter into a clean analysis vial.[4]

-

Causality Check: Filtration is a critical step. Any suspended microparticles in the sample will be dissolved upon dilution for analysis, leading to an overestimation of the true solubility. The filter material must be validated to ensure it does not adsorb the compound of interest.

-

-

Quantification and Data Reporting:

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, typically HPLC-UV.[11][17]

-

Prepare a standard calibration curve of the compound in the same solvent to ensure accurate quantification.

-

The final solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.[11]

-

Figure 2. A generalized workflow for determining equilibrium solubility via the shake-flask method.

Section 4: Predicted Solubility in Common Solvents

While experimental data must be generated, we can create a predictive table based on the structural analysis and general knowledge of pyrazole derivatives.[3][4][5] This serves as a hypothesis for experimental design.

| Solvent Class | Example Solvents | Predicted Solubility for Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions and capacity as hydrogen bond acceptors can effectively solvate the molecule.[4] |

| Polar Protic | Water, Ethanol, Methanol | Moderate to Low | Capable of hydrogen bonding with the -OH and N-H groups, but the overall molecule size and non-polar regions may limit high solubility, especially in water.[4][5] |

| Non-Polar | Toluene, Hexane | Very Low / Insoluble | The molecule's high polarity is incompatible with non-polar solvents, following the "like dissolves like" principle.[2] |

| Chlorinated | Dichloromethane (DCM) | Moderate | DCM has intermediate polarity and can often dissolve compounds that are not soluble in highly polar or non-polar extremes.[4] |

Section 5: The Critical Influence of pH

For ionizable compounds, solubility is not a fixed number but a function of pH.[18] The pyrazole ring system has a weakly basic nitrogen and the hydroxyl group is weakly acidic. Therefore, the net charge on methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate will change with pH, drastically affecting its aqueous solubility.

-

In Acidic Media (e.g., pH 1.2): The basic nitrogen on the pyrazole ring may become protonated, forming a cationic salt. This salt form is expected to be significantly more water-soluble than the neutral form.[3]

-

In Neutral Media (e.g., pH 7.4): The molecule will likely exist predominantly in its neutral form. This is often the point of minimum solubility for such amphiprotic compounds.

-

In Basic Media (e.g., pH > 10): The hydroxyl group can be deprotonated to form an anionic phenolate-like species, which would again increase aqueous solubility.

Experimental Imperative: Determining the pH-solubility profile across the physiologically relevant range of pH 1.2 to 6.8 is a regulatory requirement for the Biopharmaceutics Classification System (BCS) and is critical for predicting oral absorption.[13][14][15]

Conclusion

While specific public data for methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate is currently unavailable, a robust and reliable solubility profile can be established through a systematic and theoretically grounded experimental approach. By understanding the molecule's structure, appreciating the critical difference between kinetic and thermodynamic solubility, and meticulously applying the gold-standard shake-flask methodology, researchers can generate the high-quality data necessary to advance their research and development programs. The principles and protocols outlined in this guide provide a comprehensive roadmap for the successful solubility characterization of this, and other, novel chemical entities.

References

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Alsenz, J., & Kansy, M. (2007). Thermodynamic vs. kinetic solubility: knowing which is which. ResearchGate. [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2012). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. PubMed. [Link]

-

Sköld, C., Winiwarter, S., & Johansson, P. (n.d.). Comparison of kinetic solubility with equilibrium solubility. ResearchGate. [Link]

-

Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre. [Link]

-

IJCRT.org. (2025, July 7). A Review On Pyrazole And Its Derivative. [Link]

-

International Council for Harmonisation. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

-

LookChem. (n.d.). Cas 288-13-1,Pyrazole. [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Cristofoletti, R., et al. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. [Link]

-

ACS Publications. (2012, December 19). A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. [Link]

-

Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]

-

European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]

-

Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. [Link]

-

ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. [Link]

-

PubChem. (n.d.). Methyl 2-hydroxy-2-(1-methyl-1h-pyrazol-3-yl)acetate. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Innoscience. (2025, October 27). Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

-

World Health Organization. (2023, January 24). PQT/MED-specific Annotations for the ICH M9 Guideline for Biopharmaceutics Classification System (BCS)-based Biowaiver Applications. [Link]

-

Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]

-

PubChem. (n.d.). methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate. [Link]

-

CK-12 Foundation. (2012, February 23). Factors Affecting Solubility. [Link]

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. researchgate.net [researchgate.net]

- 8. raytor.com [raytor.com]

- 9. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. database.ich.org [database.ich.org]

- 13. ema.europa.eu [ema.europa.eu]

- 14. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 15. admescope.com [admescope.com]

- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 17. improvedpharma.com [improvedpharma.com]

- 18. ascendiacdmo.com [ascendiacdmo.com]

Engineering 1H-Pyrazole-5-Acetic Acid Methyl Ester Analogs: Synthesis, Pharmacological Profiling, and Therapeutic Applications

Executive Summary

The 1H-pyrazole-5-acetic acid methyl ester core is a privileged pharmacophore in modern medicinal chemistry. Featuring a five-membered aromatic ring with two adjacent nitrogen atoms linked to an acetic acid ester moiety, this scaffold offers exceptional versatility for structural derivatization[1]. The esterification of the acetic acid side chain enhances lipophilicity, improving cellular permeability compared to the free acid, while maintaining the ability to undergo intracellular hydrolysis to the active carboxylate form. This whitepaper details the mechanistic pharmacology, chemoselective synthesis, and biological validation of these highly versatile analogs.

Mechanistic Pharmacology and Therapeutic Targets